molecular formula C8H4BrF3N2 B152576 4-Bromo-6-(trifluoromethyl)-1H-indazole CAS No. 1000342-95-9

4-Bromo-6-(trifluoromethyl)-1H-indazole

Cat. No.: B152576
CAS No.: 1000342-95-9
M. Wt: 265.03 g/mol
InChI Key: JRUCLQINUHVRJW-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)-1H-indazole is a useful research compound. Its molecular formula is C8H4BrF3N2 and its molecular weight is 265.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Supramolecular Interactions

The structural analysis of fluorinated indazoles, including those similar to 4-Bromo-6-(trifluoromethyl)-1H-indazole, has been a subject of interest in scientific research. Studies have focused on understanding the effects of substituting hydrogen atoms with fluorine on the supramolecular structure of NH-indazoles. X-ray crystallography and magnetic resonance spectroscopy have been employed to determine the structures of various NH-indazoles, revealing that such compounds are 1H-tautomers and exhibit unique crystallization behaviors, such as forming hydrogen-bonded dimers or catemers. These findings provide insights into the supramolecular interactions and potential applications of fluorinated indazoles in materials science and pharmaceuticals (Teichert et al., 2007).

Corrosion Inhibition

Fluorinated indazoles have been investigated for their potential as corrosion inhibitors. For instance, triazole Schiff bases, which are structurally related to indazoles, have demonstrated effectiveness in protecting mild steel from corrosion in acidic media. The performance of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes corrosion. This application is particularly relevant in industrial settings where corrosion resistance is crucial for maintaining the integrity of metal structures and equipment (Chaitra et al., 2015).

Novel Synthetic Routes and Building Blocks

Research has also been directed towards developing efficient synthetic routes for producing indazole derivatives, including those similar to this compound. Novel indazole scaffolds have been synthesized, serving as potent building blocks for further chemical transformations. These developments enable the creation of a diverse array of indazole-based compounds, expanding the toolkit available for drug discovery and materials science (Cottyn et al., 2007).

Antimicrobial Applications

Indazole derivatives have shown promise in antimicrobial applications, with some compounds exhibiting significant activity against various bacterial and fungal strains. The antimicrobial efficacy of these compounds underscores their potential in developing new treatments for infectious diseases. This application is of particular importance in the context of rising antibiotic resistance, highlighting the need for novel antimicrobials (Yakaiah et al., 2008).

Safety and Hazards

This compound may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-bromo-6-(trifluoromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-1-4(8(10,11)12)2-7-5(6)3-13-14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUCLQINUHVRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646643
Record name 4-Bromo-6-(trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-95-9
Record name 4-Bromo-6-(trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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